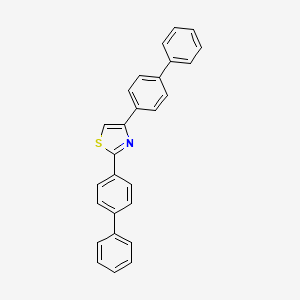

2,4-Bis(4-biphenylyl)thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-bis(4-phenylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NS/c1-3-7-20(8-4-1)22-11-15-24(16-12-22)26-19-29-27(28-26)25-17-13-23(14-18-25)21-9-5-2-6-10-21/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNAPUBGAISUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2,4 Bis 4 Biphenylyl Thiazole

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the specific functional groups and skeletal structures present.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The absorption frequencies are characteristic of specific bonds and functional groups. For 2,4-Bis(4-biphenylyl)thiazole, the key structural components are the aromatic biphenyl (B1667301) systems and the heterocyclic thiazole (B1198619) ring.

The FT-IR spectrum is expected to be dominated by bands corresponding to these units. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. scialert.net The stretching of C=C bonds within the aromatic rings gives rise to a series of sharp absorptions in the 1600–1450 cm⁻¹ region. nih.govacs.org The thiazole ring itself contributes characteristic vibrations, including the C=N stretching, anticipated around 1610 cm⁻¹, and C-S stretching modes at lower frequencies. nih.govacs.org Out-of-plane C-H bending vibrations for the para-substituted phenyl rings are expected in the 850–800 cm⁻¹ range, providing further structural confirmation.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Rings |

| 1610–1580 | C=C Stretch | Aromatic Rings |

| ~1610 | C=N Stretch | Thiazole Ring |

| 1520–1450 | C=C Stretch | Aromatic Rings |

| ~1370 | C-C Stretch | Pyrrolothiazole Ring scialert.net |

| 850–800 | C-H Out-of-Plane Bending | para-Substituted Phenyl Rings |

| ~700 | C-S Stretch | Thiazole Ring |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the symmetric vibrations of the extensive aromatic system.

Key predicted signals include an intense band for the coupled ring vibrational mode of the biphenyl units, typically observed near 1600 cm⁻¹ and another strong band around 1280 cm⁻¹. researchgate.net The symmetric "breathing" modes of the phenyl rings would also be prominent. The thiazole ring vibrations, while also present, may be less intense than the signals from the large, symmetric biphenyl moieties. scialert.net The absence of strong fluorescence interference is crucial for obtaining a clear Raman spectrum. mdpi.com

Table 2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Structural Unit |

|---|---|---|

| 3100–3050 | C-H Stretch | Aromatic Rings scialert.net |

| ~1600 | Coupled C=C Ring Stretch | Biphenyl System researchgate.net |

| ~1585 | Coupled Ring Vibration | Biphenyl System researchgate.net |

| ~1508 | C-C Stretch | Pyrrolothiazole Ring scialert.net |

| ~1280 | C-C Inter-ring Stretch | Biphenyl System researchgate.net |

| ~1000 | Symmetric Ring Breathing | Phenyl Rings |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution by mapping the chemical environments of specific nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number and electronic environment of protons in a molecule. The structure of this compound contains 19 protons, all of which are attached to aromatic carbons.

The spectrum is expected to show a distinct singlet for the lone proton on the thiazole ring (H-5). researchgate.net Based on data from similar thiazole derivatives, this signal would likely appear in the downfield region, around 7.3-8.0 ppm, due to the electronic influence of the adjacent sulfur and nitrogen atoms. researchgate.netmdpi.com The remaining 18 protons belong to the two biphenyl groups. Due to symmetry within each biphenyl unit, these protons would appear as a complex series of multiplets in the aromatic region, typically between 7.4 and 8.3 ppm. nih.govmdpi.com The protons on the phenyl rings directly attached to the thiazole would have different chemical shifts from those on the terminal phenyl rings.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.30–7.40 | Multiplet (m) | 18H | Biphenyl Aromatic Protons |

| 8.00–7.30 | Singlet (s) | 1H | Thiazole Ring Proton (H-5) |

¹³C NMR spectroscopy maps the carbon framework of a molecule. This compound has a total of 27 carbon atoms, but due to symmetry, fewer than 27 signals are expected. The carbon signals can be grouped into those of the thiazole ring and those of the biphenyl units.

The carbons of the thiazole ring are expected to be significantly deshielded and appear at low field. The C2 and C4 carbons, bonded to nitrogen and sulfur, are predicted to resonate in the 150-170 ppm range. acs.orgmdpi.com The C5 carbon, bonded to a proton, would appear more upfield, likely around 115-125 ppm. mdpi.com The carbons of the biphenyl groups would resonate in the typical aromatic region of 125-145 ppm. nih.govmdpi.com This includes the quaternary (ipso) carbons at the points of attachment between the rings and to the thiazole, which usually have weaker signal intensities.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170–155 | Thiazole Ring Carbons (C2, C4) |

| 145–125 | Biphenyl Aromatic Carbons (CH and Quaternary) |

| 125–115 | Thiazole Ring Carbon (C5) |

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR experiment used to differentiate carbon signals based on the number of attached protons. The DEPT-135 experiment is particularly useful, as it displays CH and CH₃ signals as positive (pointing up), CH₂ signals as negative (pointing down), and shows no signal for quaternary carbons. tecmag.comresearchgate.net

For this compound, a DEPT-135 spectrum would greatly simplify the crowded aromatic region of the standard ¹³C NMR spectrum. Since the molecule contains no CH₂ or CH₃ groups, the spectrum would exclusively show positive signals for all the CH carbons. This includes the single CH of the thiazole ring (C5) and all the CH carbons of the biphenyl systems. Crucially, all quaternary carbons—including the thiazole carbons C2 and C4, and the six ipso-carbons of the biphenyl units—would be absent from the DEPT-135 spectrum. researchgate.net This allows for the unambiguous assignment of all protonated versus non-protonated carbons in the structure.

Table 5: Expected DEPT-135 NMR Results for this compound

| Carbon Type | Expected DEPT-135 Signal | Assignment |

|---|---|---|

| Quaternary (C) | Absent | C2, C4 (Thiazole); All ipso-carbons (Biphenyl) |

| CH | Positive | C5 (Thiazole); All protonated aromatic carbons (Biphenyl) |

| CH₂ | N/A | None in structure |

| CH₃ | N/A | None in structure |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of a compound. For this compound, with a linear formula of C₂₇H₁₉NS, this analysis provides crucial confirmation of its elemental composition and structural integrity. sigmaaldrich.com The technique bombards the molecule with energy, causing it to ionize and break into characteristic fragments. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For conjugated systems like this compound, these transitions are typically π → π* and n → π* transitions.

In similar conjugated heterocyclic systems, the UV-Vis spectra are characterized by strong absorption bands in the ultraviolet region. For instance, some bis-1,3,4-thiadiazole derivatives exhibit maximum absorption at wavelengths around 350 nm, which are attributed to π-π* and/or n-π* electronic transitions. researchgate.net The extensive conjugation provided by the two biphenyl groups attached to the thiazole core in this compound is expected to result in significant absorption in the UV range. The specific wavelengths of maximum absorbance (λmax) are influenced by the planarity of the molecule and the electronic nature of the substituents. In some 1,2,3-triazole derivatives containing a biphenyl moiety, characteristic π → π* and n → π* transitions are observed between 244-290 nm. acs.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Conformational Analysis and Intermolecular Interactions

Intermolecular interactions are critical in defining the crystal packing. In similar aromatic and heterocyclic systems, a variety of non-covalent interactions are observed. These can include π-π stacking interactions between the aromatic rings of adjacent molecules, as well as C-H···π and other weak hydrogen bonds. researchgate.net For instance, in the crystal structure of 4,4'-bis(dimethylhydroxysilyl)biphenyl, a combination of O-H···O hydrogen bonds and C-H···π interactions results in the formation of sheets of molecules. researchgate.net The presence of the sulfur and nitrogen atoms in the thiazole ring of this compound could also lead to specific intermolecular contacts, such as N···S interactions, which have been observed in the crystal packing of other sulfur-containing heterocycles. mdpi.com

Packing Motifs and Crystal Quality

The way in which individual molecules of this compound arrange themselves in the crystal is referred to as the packing motif. These motifs are determined by the interplay of molecular shape and intermolecular forces. Common packing motifs in crystals of rigid, planar molecules include herringbone and π-stacked arrangements. The specific packing motif has a significant influence on the material's physical properties.

Electronic Structure and Frontier Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals are critical in predicting the behavior of a molecule in electronic devices.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine these energy levels. For thiazole-containing compounds, the HOMO is frequently distributed over the thiazole (B1198619) ring and adjacent aromatic systems, while the LUMO's distribution can vary depending on the specific substituents. mdpi.com In analogous systems, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels. For instance, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. researchgate.net

The presence of the electronegative nitrogen atom in the thiazole ring generally leads to a lower HOMO energy level compared to analogous thiophene-based compounds. researchgate.net In the case of 2,4-Bis(4-biphenylyl)thiazole, the extensive π-conjugated system provided by the biphenyl (B1667301) groups is expected to influence the delocalization and energy of the frontier orbitals. The planarity of the molecular backbone, promoted by the thiazole unit, further enhances this π-conjugation. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Similar Thiazole Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Method |

| Thiazole-bearing sulfonamide analog 1 | -8.36 | -0.46 | DFT |

| Thiazole-bearing sulfonamide analog 2 | - | - | DFT |

| Small-molecule acceptors (Phase I) | -5.51 to -5.13 | -4.22 to -3.90 | DFT |

This table presents data for analogous compounds to provide context for the expected range of HOMO and LUMO energies for this compound. Data for the specific target compound was not available in the search results.

HOMO-LUMO Energy Gap Determination

The HOMO-LUMO energy gap (Eg) is a fundamental parameter that indicates the chemical stability and reactivity of a molecule. A large energy gap suggests high stability, while a smaller gap indicates that the molecule is more easily excitable. wuxiapptec.com This energy gap is directly related to the energy required to promote an electron from the ground state to the first excited state and is a key factor in determining a material's potential for use in optoelectronic devices. scielo.org.mx

The energy gap can be determined experimentally through electrochemical methods or spectroscopic techniques, and computationally via methods like DFT. For thiazole-based systems, the energy gap can be tuned by modifying the molecular structure. For example, incorporating electron-deficient units can lower both the HOMO and LUMO levels, potentially leading to a narrower band-gap. Conversely, a higher HOMO-LUMO energy gap imparts greater electronic stability. mdpi.com In some star-shaped molecules containing benzimidazole, a related heterocycle, the HOMO-LUMO energy gap was found to be in the range of 3.45–3.95 eV. rsc.org

Table 2: Illustrative HOMO-LUMO Energy Gaps for Related Compounds

| Compound/System | Energy Gap (eV) | Method/Observation |

| Thiazole-bearing sulfonamide analog 1 | 7.91 | DFT |

| Thiazole-bearing sulfonamide analog 2 | 7.92 | DFT |

| Ideal organic photovoltaics | 1.5 | - |

| Benzothiazdiazole Star-Shaped Molecule 16 | 1.83 | - |

| Benzooxadiazole Star-Shaped Molecule 17 | 2.05 | - |

This table provides examples of HOMO-LUMO energy gaps for related heterocyclic compounds to contextualize the properties of this compound. Specific data for the target compound was not found.

Charge Transfer Characteristics within the Molecular Framework

Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from a donor part of a molecule to an acceptor part upon photoexcitation. acs.org This process is crucial for the functioning of many organic electronic materials. In donor-acceptor (D-A) systems, the thiazole moiety can act as an electron-accepting unit due to the presence of the electronegative nitrogen atom. acs.org

The biphenyl groups in this compound can act as electron-donating components. The connection of these donor groups to the thiazole acceptor core creates a D-A-D type structure, which can facilitate ICT. The degree of charge transfer is influenced by the electronic coupling between the donor and acceptor units, which in turn depends on the molecular geometry and the nature of the bridging units. uni-wuerzburg.de The twisted nature of biphenyl units can affect the extent of π-conjugation and, consequently, the efficiency of charge transfer.

In some systems, a process known as twisted intramolecular charge transfer (TICT) can occur, which is related to aggregation-induced emission (AIE) behavior. mdpi.com The photophysical properties of such molecules are highly dependent on the balance between locally excited and charge-transfer states.

Electron Density Distribution and Aromaticity Considerations

The concept of aromaticity is linked to the delocalization of π-electrons within a cyclic system, leading to enhanced stability. rsc.org Thiazole is considered an aromatic heterocycle. goettingen-research-online.de The presence of heteroatoms like nitrogen and sulfur introduces variations in the electron density distribution compared to carbocyclic aromatic rings. openmedicinalchemistryjournal.com The nitrogen atom, being more electronegative, tends to draw electron density, while the sulfur atom can participate in the π-system with its lone pair electrons.

Redox Potentials and Electron-Rich Character

The redox potentials of a molecule, specifically its oxidation and reduction potentials, provide information about its ability to lose or gain electrons. These potentials are directly related to the HOMO and LUMO energy levels, respectively. Triarylamine derivatives, for instance, are known for their electron-rich character and low oxidation potentials. researchgate.net

Energy Level Alignment in Multilayer Systems

In the fabrication of multilayer organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the alignment of the energy levels of adjacent material layers is critical for efficient device performance. researchgate.net The HOMO and LUMO levels of this compound will determine the energy barriers for charge injection and transport when it is interfaced with other materials, such as electrodes or other organic semiconductor layers. uni-konstanz.de

For efficient hole injection from an anode into a hole-transport layer, the HOMO level of the organic material should be well-aligned with the work function of the anode. Similarly, for electron injection from a cathode into an electron-transport layer, the LUMO level should align with the cathode's work function. researchgate.net The ability to tune the HOMO and LUMO levels of thiazole-based materials by chemical modification is therefore a significant advantage in designing materials for specific device architectures. acs.org The ionization energy and electron affinity of the material, which are related to the HOMO and LUMO levels, are key parameters in this context. acs.org

Optical and Photophysical Properties

The optical and photophysical characteristics of 2,4-Bis(4-biphenylyl)thiazole and related structures are central to their potential applications. These properties are primarily dictated by the electronic transitions within the molecule upon interaction with light.

Absorption and Emission Spectra Analysis

The absorption and emission spectra of thiazole (B1198619) derivatives provide fundamental insights into their electronic structure and potential for light-emitting applications.

The steady-state absorption spectra of thiazole-containing compounds are characterized by strong absorption bands in the ultraviolet and visible regions. For instance, theoretical studies on similar complex thiazole derivatives have shown absorption peaks around 388 nm in dichloromethane. nih.gov The absorption profile is generally less sensitive to solvent polarity compared to the emission spectrum. unimi.it In many donor-acceptor type molecules containing thiazole units, the absorption is attributed to π–π* transitions within the conjugated system. mdpi.com

Interactive Table: Absorption Characteristics of Thiazole Derivatives

| Compound Family | Solvent | Absorption Max (λ_max) | Reference |

|---|---|---|---|

| Benzo[1,2-d:4,5-d']bis(thiazole) Derivative (BTAP) | Dichloromethane | 388 nm (calculated) | nih.gov |

| Thiazolo[5,4-d]thiazole (B1587360) Derivatives | Various | Less affected by solvent polarity | unimi.it |

| Pyrrolo[1,2-c]pyrimidine Derivatives | Various | Influenced by heterocyclic chromophore | mdpi.com |

Thiazole derivatives, including this compound, often exhibit strong fluorescence, making them promising candidates for various optical applications.

The fluorescence emission of these compounds can be significantly influenced by their molecular structure and environment. For example, some thiazole-based compounds exhibit high fluorescence quantum yields, in some cases exceeding 0.5. researchgate.net The emission wavelength can be tuned by introducing different functional groups. For instance, in certain 2-RNH-pbt derivatives, the introduction of donor or acceptor groups can shift the emission maximum. mdpi.com The Stokes shift, which is the difference between the absorption and emission maxima, is also a key parameter. In some cases, large Stokes shifts are observed, which is beneficial for applications like fluorescent probes and organic light-emitting diodes (OLEDs) as it minimizes self-absorption. nih.govresearchgate.net

In the solid state, some thiazole derivatives maintain high luminescence efficiency. mdpi.comjlu.edu.cn For example, a cyano-substituted oligo(p-phenylenevinylene) containing a thiazole moiety showed a quantum yield of 31% in the crystalline state. jlu.edu.cn This is a crucial property for the development of solid-state lighting and display technologies.

While fluorescence is a common de-excitation pathway, phosphorescence can also be observed in certain thiazole derivatives, particularly those that facilitate intersystem crossing from the singlet excited state to a triplet state. The observed lifetime of the excited state in some 2-RNH-pbt derivatives, ranging from 30 to 700 microseconds, suggests a phosphorescent nature of the emission. mdpi.com This property is especially important for high-performance OLEDs that can harvest both singlet and triplet excitons.

Fluorescence Emission Properties (e.g., Wavelength, Intensity, Quantum Yield)

Time-Resolved Emission Spectroscopy and Excited-State Lifetime Measurements

Time-resolved emission spectroscopy is a powerful technique to study the dynamics of excited states. The excited-state lifetime (τ) is a critical parameter that provides information about the decay pathways of the excited molecule.

For many fluorescent thiazole derivatives, the excited-state lifetimes are in the nanosecond or even picosecond range. For example, time-resolved emission curves of some thiazolo[5,4-d]thiazole derivatives display mono-exponential decay with lifetimes ranging from 784 ps to 1.98 ns. unimi.it These short lifetimes are indicative of efficient radiative decay (fluorescence). In contrast, the much longer lifetimes observed in some phosphorescent derivatives highlight the different de-excitation mechanisms at play. mdpi.com Time-correlated single photon counting (TCSPC) is a common technique used to measure these lifetimes. diva-portal.org

Luminescence Phenomena in Solution and Solid States

The luminescence of this compound and related compounds can vary significantly between the solution and solid states. In dilute solutions, molecules are typically isolated, and their intrinsic photophysical properties can be observed. However, in the solid state, intermolecular interactions such as π–π stacking can come into play, often leading to a phenomenon known as aggregation-caused quenching (ACQ), where the fluorescence intensity decreases. acs.org

Conversely, some molecules exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. acs.org This is often attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. jlu.edu.cn Several thiazole-containing compounds have been shown to exhibit AIE, making them highly attractive for solid-state lighting applications. acs.orgdntb.gov.ua The solid-state luminescence quantum yield of such materials can be quite high. mdpi.comjlu.edu.cn

The luminescence color can also be influenced by the solvent polarity, a phenomenon known as solvatochromism. For some thiazole derivatives, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity, indicating a more polar excited state compared to the ground state. unimi.it

Amplified Spontaneous Emission (ASE) Characteristics in Crystalline Forms

In the crystalline state, under high excitation energy, some organic molecules can exhibit amplified spontaneous emission (ASE). ASE is the amplification of spontaneously emitted photons through stimulated emission in a gain medium, and it is a prerequisite for lasing.

Single crystals of certain thiophene (B33073)/phenylene co-oligomers, which share structural similarities with this compound, have demonstrated ASE. researchgate.net For instance, P5T crystals show optical amplification with a low threshold energy density. researchgate.net The ability to achieve ASE in the solid state is a significant step towards the development of organic solid-state lasers. The high photoluminescence quantum efficiency and charge carrier mobility of these crystalline materials are key factors contributing to their ASE properties. researchgate.netacs.org The observation of ASE in such organic crystals highlights their potential for applications in optoelectronic devices like optical amplifiers and lasers. researchgate.netrsc.org

Nonlinear Optical (NLO) Properties

Organic molecules with donor-π-acceptor (D-π-A) structures are of significant interest for their NLO properties, which are crucial for applications in photonics and optoelectronics. The thiazole ring, a key component of the subject compound, is known to act as an electron-accepting or π-bridging unit in various NLO chromophores. The inherent dipolar nature of the thiazole ring can significantly influence the molecular hyperpolarizability.

Molecular First Hyperpolarizabilities (β)

The molecular first hyperpolarizability (β) is a key metric for the second-order NLO response of a molecule. Computational studies, often employing Density Functional Theory (DFT), are a common method for predicting the β values of novel chromophores. These studies have shown that for thiazole-containing systems, the NLO response can be tuned by modifying the donor and acceptor groups attached to the thiazole core. For instance, research on analogous structures demonstrates that the strategic placement of electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer (ICT) and, consequently, the β value. However, specific experimental or calculated β values for this compound have not been reported in the reviewed literature.

Due to the absence of specific data for this compound, a data table for its molecular first hyperpolarizabilities cannot be provided.

Charge Transfer Chromophores and Two-Dimensional Responses

The concept of two-dimensional (2D) NLO chromophores involves molecules where charge transfer can occur in more than one direction, potentially leading to enhanced NLO properties and accessibility of different tensor components of the hyperpolarizability. Thiazole derivatives have been incorporated into various molecular architectures, including linear and Y-shaped chromophores, to explore their NLO responses. The biphenyl (B1667301) groups in this compound provide an extended π-conjugated system, which is a prerequisite for efficient charge transfer.

The structure of this compound, with two biphenyl moieties attached to the thiazole ring, suggests the potential for complex charge transfer pathways. However, a detailed analysis classifying it as a two-dimensional charge transfer chromophore and quantifying its response is not present in the available scientific reports. Such an analysis would typically involve computational modeling of the molecule's frontier molecular orbitals (HOMO and LUMO) and transition dipole moments to understand the nature and directionality of the electronic transitions that contribute to the NLO properties.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational tool for studying thiazole (B1198619) derivatives, offering a balance between accuracy and computational cost. researchgate.netmdpi.com Calculations are typically performed using software packages like Gaussian, employing various functionals and basis sets to model the molecule's behavior. researchgate.netajol.info The B3LYP functional, for instance, is commonly used for geometry optimization and frequency calculations of thiazole-containing compounds. nih.gov

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). acs.org These calculations also predict the molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved. nih.govresearchgate.net For complex molecules like 2,4-Bis(4-biphenylyl)thiazole, this theoretical support is invaluable for interpreting the experimental spectra, which can have numerous overlapping peaks. orientjchem.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.gov

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ajol.infofrontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. mdpi.com By comparing the predicted chemical shifts with experimental NMR data, the structural assignments can be further validated. researchgate.netfrontiersin.org Theoretical predictions have proven reliable for correlating the chemical shifts in various thiazole and benzazole derivatives, although solvent effects can sometimes lead to discrepancies, particularly for proton NMR. mdpi.commdpi.com

Key global reactivity parameters include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. researchgate.net

Softness (σ): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. researchgate.net

Electronegativity (χ): The ability of the molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.govresearchgate.net

These parameters are calculated using the following equations based on HOMO and LUMO energies: nih.govresearchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Hardness (η) = (I - A) / 2

Softness (σ) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

For thiazole derivatives, these descriptors help in understanding their potential for various chemical reactions and interactions. researchgate.netresearchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (σ) | σ = 1 / η | Ease of polarization of the electron cloud. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. mdpi.com It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. mdpi.comwolfram.com Red-colored regions on the MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are targets for nucleophiles. wolfram.com For thiazole derivatives, the MEP map can highlight the reactivity of the nitrogen and sulfur heteroatoms and the different parts of the aromatic rings. mdpi.comfrontiersin.org

To understand the electronic absorption and emission properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. mdpi.commdpi.com TD-DFT can predict the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) observed in UV-Visible spectroscopy. acs.orgresearchgate.net These calculations provide insights into the nature of the electronic excitations, such as whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. researchgate.netacs.org For fluorescent molecules, TD-DFT can also be used to model the emission process from the first excited state. acs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations (Potential for studying molecular motion and interactions)

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in public literature, the technique holds significant potential for elucidating its physical behavior in various environments. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that is inaccessible through static computational methods alone.

For a molecule like this compound, MD simulations could be employed to:

Study Intermolecular Interactions: In a condensed phase, such as a thin film used in an electronic device, the interactions between adjacent this compound molecules govern the bulk material's structure and properties. MD simulations can model these non-covalent interactions, including van der Waals forces and π-π stacking between the aromatic rings, which are critical for charge transport.

Simulate Behavior in a Matrix or Solvent: The performance of a functional molecule can be highly dependent on its environment. MD simulations can be used to study the molecule's interaction with a host polymer matrix or its solvation characteristics in different solvents. This can help predict solubility, dispersion, and the final morphology of blended materials.

The insights gained from such simulations are invaluable for predicting material properties like thermal stability and mechanical characteristics, and for understanding the processes of film formation and crystallization.

Quantum Chemical Calculations for Electronic and Optical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for investigating the electronic structure and related properties of organic molecules. researchgate.netkbhgroup.in For this compound, these calculations provide fundamental insights into its potential as a material for electronic and optoelectronic applications. acs.orgmdpi.com

Ground-State Electronic Properties and Chemical Reactivity

DFT calculations are used to determine the molecule's optimized geometric structure and its ground-state electronic properties. kbhgroup.in Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). qeios.com

HOMO Energy is related to the molecule's ability to donate an electron (its ionization potential). A higher HOMO energy level suggests a better electron-donating capability. qeios.com

LUMO Energy corresponds to the molecule's ability to accept an electron (its electron affinity). A lower LUMO energy level indicates a better electron-accepting capability. qeios.com

The HOMO-LUMO Energy Gap (ΔE) is a crucial indicator of the molecule's kinetic stability and the energy required to excite an electron from the ground state. qeios.com A smaller energy gap is often associated with higher chemical reactivity and is a key factor in determining the color and charge transport properties of the material.

These global reactivity descriptors can be calculated to predict the molecule's behavior. While specific experimental values for this compound are not available in this context, representative values obtained from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory) for similar diarylthiazole structures are presented for illustrative purposes below. kbhgroup.inresearchgate.net

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -2.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 3.70 | Difference between LUMO and HOMO energies; relates to stability and excitation energy. |

| Ionization Potential | IP | 5.85 | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity | EA | 2.15 | The energy released when an electron is added (approximated as -ELUMO). |

Optical Properties and Electronic Transitions

To understand the optical properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. acs.org This method calculates the energies of excited states, allowing for the simulation of the UV-Visible absorption spectrum. The calculations yield information about the maximum absorption wavelengths (λmax), the intensity of the transition (oscillator strength, f), and the nature of the electronic transition (e.g., π-π* transitions localized on the conjugated system). kbhgroup.inacs.org For a conjugated molecule like this compound, the lowest energy absorption is typically dominated by the HOMO→LUMO transition.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 335 | 1.15 | HOMO → LUMO (95%) |

| S0 → S2 | 290 | 0.18 | HOMO-1 → LUMO (70%) |

| S0 → S3 | 275 | 0.25 | HOMO → LUMO+1 (65%) |

Note: The data in the tables above are illustrative and representative of values for structurally similar molecules, calculated using standard DFT and TD-DFT methods. They are not experimentally determined values for this compound.

These computational approaches provide a foundational understanding of the electronic and optical characteristics of this compound, offering valuable predictions of its behavior and guiding its potential application in organic electronics.

Advanced Material Science Applications and Engineering Principles

Applications in Organic Light-Emitting Diodes (OLEDs)

There is no available data from research studies on the use of 2,4-Bis(4-biphenylyl)thiazole in any layer of an Organic Light-Emitting Diode. The performance of a molecule in an OLED is highly dependent on its specific electronic properties, energy levels (HOMO/LUMO), and thermal and morphological stability, none of which are documented for this compound. unimi.itgoogle.com

Emitters in Organic Light-Emitting Devices

No studies have been found that characterize this compound as an emitter in OLEDs. The suitability of a compound as an emitter depends on its photoluminescence quantum yield, emission color, and excited-state lifetime. This information is not available for the target compound.

Hole Transport Layer Materials

While triarylamines and other nitrogen-containing compounds are often investigated as hole transport layer (HTL) materials, there is no research available that evaluates this compound for this purpose. researchgate.netmdpi.com An effective HTL requires appropriate HOMO energy levels for efficient hole injection from the anode and high hole mobility, properties which have not been experimentally determined for this compound. mdpi.comacs.org

Triplet Host Materials for Phosphorescent OLEDs

The function of a host material in a phosphorescent OLED (PhOLED) is to facilitate energy transfer to a phosphorescent dopant. This requires the host to have a high triplet energy to confine the excitons on the guest emitter. google.commdpi.comtandfonline.com There are no published reports investigating the triplet energy or suitability of this compound as a triplet host material.

Integration into Organic Semiconducting Materials

The integration of new molecules into organic semiconducting materials is a broad field of research. acs.orgacs.org However, the specific integration and resulting properties of this compound are not documented.

Charge-Carrier Mobility Enhancements

Charge-carrier mobility is a critical parameter for any organic semiconductor. rsc.org Thiazole-containing oligomers and polymers have been studied for their charge transport characteristics, with some showing high electron mobility. researchgate.netacs.orgmdpi.com However, no experimental or theoretical data on the hole or electron mobility of this compound could be located.

Functional Materials for Luminescence and Photonics

The extended π-conjugated system of this compound, formed by the linkage of biphenyl (B1667301) and thiazole (B1198619) moieties, suggests inherent photophysical activity. Thiazole-containing organic molecules are a significant class of materials investigated for their luminescent and photonic properties due to their electronic structure and stability.

Luminophores and Activating Additives

While direct studies detailing the specific luminescent properties of this compound are not extensively available in the reviewed literature, the general class of thiazole derivatives is widely recognized for its luminophoric capabilities. These compounds are often explored as emitters or dopants in Organic Light-Emitting Diodes (OLEDs). The function of such molecules is to emit light upon electrical excitation. The emission color and efficiency are dictated by the molecule's electronic energy levels (HOMO/LUMO) and its photoluminescence quantum yield (PLQY).

For context, research on other complex thiazole derivatives demonstrates how molecular structure influences luminescent properties. For instance, donor-acceptor type thiazole fluorophores have been synthesized to achieve tunable white light emission for OLED applications. The introduction of different substituent groups allows for the fine-tuning of the emission spectrum. Similarly, derivatives of thiazolo[5,4-d]thiazole (B1587360), a fused-ring system, are noted for their strong fluorescence in the visible region, making them valuable for designing advanced functional materials.

Table 1: Photophysical Properties of Related Thiazole-Based Emitters (Note: The following data is for related, more complex thiazole derivatives and is provided for illustrative purposes, as specific data for this compound was not found in the reviewed literature.)

| Compound Name | Emission Wavelength (λem) | Photoluminescence Quantum Yield (PLQY) | Application Context |

|---|---|---|---|

| 2,5-bis(4-(9H-carbazol-9-yl)phenyl)thiazolo[5,4-d]thiazole | 448–502 nm (in CH₂Cl₂) | 60%–74% | Blue OLED Emitter |

| Substituted 2-(3-pyridyl)thiazoles | White Light Emission | Not Specified | White OLED Fluorophore |

Organic Lasers and Miniaturized Photonic Components

There is no specific information in the surveyed literature indicating the use of this compound as a gain medium for organic lasers or in the fabrication of miniaturized photonic components. The development of organic lasers relies on materials with high photoluminescence quantum yields, high stimulated emission cross-sections, and low amplified spontaneous emission (ASE) thresholds.

Research in this field often focuses on molecules designed to have a four-level or six-level energy system to facilitate population inversion, a prerequisite for lasing. For example, compounds capable of excited-state intramolecular proton transfer (ESIPT) are often investigated for this purpose. While the rigid, conjugated structure of this compound is a desirable feature for a gain medium, its actual performance would require experimental verification. Other materials, such as derivatives of oligothiophenes like 5,5′′-bis(4-biphenylyl)-2,2′:5′,2′′-terthiophene (BP3T), have shown superior lasing performance in single-crystal form, highlighting the potential of complex conjugated systems containing biphenyl groups.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The application of a molecule in coordination chemistry, particularly as a building block for Metal-Organic Frameworks (MOFs), is highly dependent on its ability to act as a ligand, binding to metal ions to form extended crystalline structures.

Ligand Design Principles in Metal-Organic Frameworks

The design of ligands for MOFs typically involves incorporating specific functional groups capable of strong, directional coordination to metal centers. Common groups include carboxylates, pyridines, imidazoles, and pyrazoles. The this compound molecule possesses a nitrogen atom in the thiazole ring with a lone pair of electrons that could potentially coordinate to a metal ion. However, it lacks the more traditional, stronger coordinating groups.

The principles of ligand design for thiazole-based MOFs almost exclusively feature derivatives functionalized with pyridyl or carboxylate moieties. For example, 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py2TTz) and thiazolo[5,4-d]thiazole-2,7-dicarboxylate (H₂TTDC) are widely used because the pyridyl and carboxylate groups provide robust and predictable coordination with metal ions, enabling the construction of porous frameworks. The bulky, non-coordinating biphenyl groups in this compound might present significant steric hindrance, making its assembly into a stable, porous MOF challenging without further functionalization.

Fluorescence Sensing in MOFs

Luminescent MOFs are extensively studied as chemical sensors. The sensing mechanism often relies on the interaction between an analyte and the MOF, which modulates the luminescent properties of the framework through processes like fluorescence quenching or enhancement. This modulation can be caused by energy transfer, electron transfer, or the analyte binding to open metal sites or the organic ligand itself.

Since there are no reports of MOFs constructed from this compound as a ligand, its direct application in MOF-based fluorescence sensing has not been documented. For illustrative purposes, MOFs constructed from related thiazole ligands have demonstrated effective sensing capabilities. A Zn-MOF built with a thiazolothiazole derivative ligand showed "turn-on" fluorescence for Al³⁺ ions and "turn-off" fluorescence for various oxoanions, with detection limits in the micromolar range. Another MOF based on the ligand N,N′-di(4-pyridyl)thiazolo-[5,4-d]thiazole (DPTTZ) was shown to be a selective sensor for Hg²⁺ ions.

Table 2: Examples of Fluorescence Sensing in MOFs with Related Thiazole Ligands (Note: This table presents data for MOFs built from functionalized thiazole derivatives to illustrate sensing applications. No such data is available for this compound.)

| MOF System | Target Analyte | Sensing Response | Limit of Detection (LOD) |

|---|---|---|---|

| {[Zn₂(NDC)₂(4bppyttz)]·1.5DMF}n | Al³⁺ | Turn-on fluorescence | 2.9 μM |

| {[Zn₂(NDC)₂(4bppyttz)]·1.5DMF}n | CrO₄²⁻ | Turn-off fluorescence | 3.4 μM |

| {[Zn₂(4bpyttz)₂(BDC)₂]·2(DMF)·0.5(H₂O)}n | 2,4,6-trinitrophenol (TNP) | Quenching | 0.93 μM |

Catalytic Applications in Metal-Organic Architectures

MOFs can serve as platforms for heterogeneous catalysis, owing to their high surface area, tunable porosity, and the presence of catalytically active sites, which can be the metal nodes, the organic ligands, or encapsulated guest molecules.

No catalytic applications involving metal-organic architectures based on this compound have been reported in the reviewed literature. The potential catalytic activity of a hypothetical MOF based on this ligand would likely depend on the chosen metal ion. However, research into catalysis with thiazole-based MOFs typically utilizes frameworks where the active sites are deliberately engineered. For instance, MOFs constructed with 2-amino-1,4-benzenedicarboxylic acid and a thiazolothiazole co-ligand were shown to have exposed nitrogen sites that could effectively catalyze the Knoevenagel reaction. In another example, a Zn(II)-based coordination polymer was found to be an effective and recyclable heterogeneous catalyst for the Henry reaction. These examples underscore the importance of specific functional groups and accessible metal sites, features that are not inherent to the this compound molecule itself.

Potential for Neural Tissue Engineering

The application of a material in neural tissue engineering depends on a combination of factors, including its biocompatibility, ability to support cell adhesion and growth, and potentially its electrical or signaling properties. While there is no direct evidence or research on the use of This compound in neural tissue engineering, the properties of its constituent parts, biphenyl and thiazole moieties, can offer some speculative insights.

Biphenyl moieties have been incorporated into glycomimetics, where they can engage in interactions within the binding pockets of proteins. rsc.org This ability to interact with biological molecules is a crucial aspect of biocompatibility and designing materials for specific cellular interactions. The biocompatibility of any new compound would need to be rigorously tested. For instance, some biphenyl mannosides have been evaluated for cytotoxicity against various cell lines. rsc.org

Thiazole derivatives have been explored for a wide range of biological activities. mdpi.comresearchgate.net The biocompatibility and potential for specific biological interactions are key considerations. For example, the combination of thiazole-containing ligands with metal ions like copper has been investigated to enhance biocompatibility and antibacterial activity, sometimes incorporating amino acids to improve interaction with biological targets like DNA. mdpi.com

For a compound like this compound to be considered for neural tissue engineering, several research questions would need to be addressed:

Biocompatibility: Does the compound exhibit cytotoxicity towards neural cells (neurons, astrocytes, oligodendrocytes)?

Cell Adhesion and Proliferation: Can the material, when formulated as a scaffold or coating, support the attachment, survival, and growth of neural cells?

Neurite Outgrowth: Does the material promote the extension of axons and dendrites from neurons, a critical process for neural network formation?

Biodegradability: If used as a scaffold, does it degrade at a rate compatible with new tissue formation, and are the degradation products non-toxic?

Electrical Properties: Given the conjugated nature of the molecule, could it possess conductive or semi-conductive properties that might be harnessed to electrically stimulate neural cells?

Without experimental data, any potential role for this compound in neural tissue engineering remains purely hypothetical. Extensive in vitro and in vivo studies would be required to establish its suitability for such advanced biomedical applications.

Molecular Design Principles and Structure Property Relationships

Influence of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of thiazole-based compounds are significantly influenced by the nature and position of substituent groups. ajchem-a.com For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-a.com This, in turn, affects the energy gap and the absorption and emission spectra of the molecule. ajchem-a.com

In related thiazole (B1198619) systems, the presence of an electron-withdrawing group, such as a 4-fluoro or 2,4-dichloro substitution, has been shown to enhance certain biological activities, while electron-donating groups like a 4-methyl group can lead to a decrease in such effects. nih.gov Similarly, in other conjugated systems, the introduction of substituents can tune the emission maxima, with shifts towards the red region of the spectrum observed upon the addition of certain groups. mdpi.com For example, with respect to a reference iridium complex, both the LUMO and HOMO of substituted complexes were shifted to more positive values. researchgate.net Specifically, the shift was 0.23 and 0.19 eV for a chloro-substituted complex and 0.14 and 0.12 eV for a complex with a different ancillary ligand. researchgate.net

The strategic placement of substituents is a key tool for tuning the optoelectronic properties of these molecules. ajchem-a.comrsc.org For instance, in a study on bithiophene-bipyridine co-oligomers, it was found that the nature, species, and position of substituent groups affect both electronic and absorption properties. ajchem-a.com A comparison between substituted and unsubstituted compounds showed a decrease in the energy gap and a significant bathochromic (red) shift for all substituted compounds, particularly those with a nitro (NO2) substituent. ajchem-a.com This indicates that the HOMO and LUMO levels can be effectively controlled by the attached substituent groups. ajchem-a.com

Role of Molecular Conformation and Planarity on Conjugation

The degree of π-conjugation in molecules like 2,4-Bis(4-biphenylyl)thiazole is critically dependent on their molecular conformation and planarity. A more planar structure allows for greater overlap of p-orbitals, leading to enhanced electronic delocalization along the molecular backbone. researchgate.net In many biheterocyclic systems, a planar conformation is favored in the solid state as it maximizes conjugation and attractive intermolecular interactions. researchgate.net

The biphenyl (B1667301) groups in this compound contribute to the extension of the molecule's planarity, which can enhance π-π stacking interactions. vulcanchem.com However, the degree of planarity can be influenced by the substituent at the nitrogen atom, which can affect the geometry of the thiazole moiety. mdpi.com In some related structures, the angle between the benzothiazole (B30560) plane and the phenyl ring can range from as low as 3.0° to as high as 20°, depending on the substituent. mdpi.com Biphenyl itself is known to be non-planar in the gas phase and in solution but is strictly planar in the crystalline state. researchgate.net

In similar thiophene-based systems, introducing a furan (B31954) ring in place of a thiophene (B33073) ring can lead to smaller torsional angles due to the smaller atomic size of oxygen. github.io This reduction in torsion improves molecular planarity, which in turn can enhance crystal packing and charge transport properties. github.io The conformation about the inter-ring bond in biheterocycles is determined by the nature of the adjacent atom groupings, with certain interactions being stabilizing (C-H···:N) and others destabilizing (C-H···H-C and N:···:N). researchgate.net

Intermolecular Interactions and Solid-State Packing on Optical Properties

In the solid state, the optical properties of organic materials are not solely determined by the characteristics of individual molecules but are also heavily influenced by intermolecular interactions and crystal packing. acs.org These interactions, which include π-π stacking, C-H···π, and C-H···O interactions, can significantly affect the excitonic behavior and photophysical properties of the bulk material. nih.govnih.gov

The crystal packing of thiazole-based derivatives can vary significantly depending on factors like the length of alkyl chains, leading to different unit cell structures (e.g., monoclinic or triclinic). nih.gov These variations in packing can strongly influence the arrangement of transition dipole moments, resulting in red-shifted spectra and varied absorption characteristics in the solid state compared to the solution state. nih.gov For example, in some thiazolo[5,4-d]thiazole (B1587360) crystals, synergistic non-covalent interactions govern the photophysical properties. nih.gov

The elucidation of crystal structures through techniques like single-crystal X-ray diffraction is crucial for understanding these packing motifs. nih.govresearchgate.net In some cases, molecules may arrange in cofacial or orthogonal orientations, with the total energy of interaction and the number of intermolecular contacts varying between these arrangements. nih.gov These interactions are critical for predicting the excitonic behavior of organic solid-state materials. nih.gov The stability of different polymorphic forms can also be influenced by these interactions, with more stable forms often exhibiting stronger intermolecular forces like metal···π and π···π interactions. nih.gov

Design Strategies for Tunable Optical and Electronic Responses

The ability to tune the optical and electronic responses of materials based on this compound is a key aspect of their design for various applications. mdpi.com One of the most successful strategies for this is the "donor-acceptor" (D-A) or "push-pull" approach. rsc.org This involves incorporating both electron-rich (donor) and electron-deficient (acceptor) units within the same conjugated backbone, leading to a compressed bandgap and intramolecular charge transfer (ICT). rsc.org

The selection of appropriate donor and acceptor units allows for the control of the electronic energy levels of the resulting copolymers. manchester.ac.uk For example, thienothiophenes are often used as donor units due to their electron-rich nature, while benzothiadiazoles can act as electron acceptors. manchester.ac.uk By combining these units with π-bridges, it is possible to achieve high conjugation, absorption at longer wavelengths, and narrower band gaps. manchester.ac.uk

Another strategy involves the functionalization of the core structure with various substituents. The introduction of different functional groups can alter the electronic properties and lead to tunable photophysical characteristics. mdpi.com For instance, the use of different substituents on the 2-aminothiazole (B372263) scaffold has been explored to develop compounds with a wide range of biological activities. mdpi.com Furthermore, the synthesis of novel building blocks and their careful sequencing within the molecular structure can play a significant role in optimizing the optical band gap. acs.org

Rational Design of Materials for Specific Applications

The rational design of materials based on the this compound scaffold involves a deep understanding of the structure-property relationships discussed in the previous sections. By carefully selecting and designing organic ligands, it is possible to create materials with tailored structural configurations and physicochemical properties. rsc.org This allows for the fine-tuning of characteristics such as porosity, stability, and catalytic activity, making them suitable for a wide range of applications. rsc.org

For example, in the development of materials for organic light-emitting diodes (OLEDs), the design of the dopant molecules is crucial. By introducing specific substituents, it is possible to shift the HOMO and LUMO energy levels, thereby tuning the emission color. researchgate.net Similarly, for applications in organic light-emitting transistors (OLETs), the balance between electrical and optical properties is critical. github.io Theoretical analysis can be used to predict the potential optoelectronic properties of different derivatives, guiding the synthesis of materials with either excellent electronic properties or good emissive properties. github.io

The design process often involves a workflow that includes structure-based pharmacophore modeling to identify essential electronic and steric features for interaction with a target, followed by synthesis and evaluation of the designed compounds. nih.gov This approach has been used to develop preferential inhibitors for specific kinases, demonstrating the power of rational design in creating materials with targeted functionalities. nih.gov The development of versatile synthetic strategies that allow for the introduction of a variety of functional groups is also essential for creating a diverse library of compounds for different applications. acs.org

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The synthesis of 2,4-disubstituted thiazoles has traditionally been dominated by methods like the Hantzsch synthesis. chemrxiv.org However, the future of chemical manufacturing demands processes that are not only efficient but also scalable and environmentally benign. nih.govbepls.com Research is now pivoting towards green chemistry principles to produce thiazole (B1198619) derivatives. nih.gov

Emerging strategies that could be adapted for the large-scale, sustainable production of 2,4-Bis(4-biphenylyl)thiazole include:

One-Pot Multicomponent Reactions: These methods combine multiple reactants in a single step, reducing waste and improving efficiency. acs.org Facile, one-pot strategies are being developed for various 2,4-disubstituted thiazoles, offering high yields and simplifying purification. acs.orgchemrxiv.org

Green Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of sustainable synthesis. nih.gov Innovations include employing recyclable biocatalysts like chitosan-based hydrogels mdpi.comscilit.com or magnetic nanoparticles such as NiFe₂O₄, which can be easily recovered and reused. acs.org

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govbepls.com

Safer Reagents: A key area of development is the replacement of hazardous reagents like α-haloketones. chemrxiv.org A scalable and versatile approach utilizes diazoketones, which are more chemically resilient, to react with thiourea (B124793) or thiosemicarbazide, achieving high yields of 2,4-disubstituted thiazoles. chemrxiv.orgchemrxiv.org

| Method | Key Features | Advantages for Scalability & Sustainability | Representative Research |

| Traditional (Hantzsch) | Reaction of α-haloketones with thioamides. | Well-established, versatile. | Foundational method for thiazole synthesis. chemrxiv.org |

| One-Pot Multicomponent | Multiple reactants in a single vessel. | Reduced waste, time, and energy; simplified process. | Synthesis of novel thiazole scaffolds using a reusable catalyst. acs.org |

| Microwave/Ultrasound-Assisted | Use of microwave or ultrasonic irradiation. | Rapid reaction times, lower energy consumption, often higher yields. nih.gov | Efficient synthesis of hydrazinyl thiazoles via microwave assistance. bepls.com |

| Green Catalysis | Employs reusable or biological catalysts (e.g., chitosan (B1678972), NiFe₂O₄). | Minimizes catalyst waste, avoids toxic heavy metals, promotes circular economy. acs.orgmdpi.com | Use of a recyclable chitosan hydrogel biocatalyst for thiazole synthesis. mdpi.comscilit.com |

| Diazoketone-Based Synthesis | Replaces α-haloketones with more stable diazoketones. | Avoids hazardous reagents, offers a scalable and versatile route. chemrxiv.org | Efficient one-pot synthesis of 2,4-disubstituted thiazoles from diazoketones. chemrxiv.orgchemrxiv.org |

Development of Advanced Hybrid Architectures Incorporating this compound

The molecular structure of this compound is exceptionally well-suited for the construction of advanced hybrid materials. The nitrogen and sulfur atoms within the thiazole ring offer ideal coordination sites for metal ions, while the large, rigid biphenyl (B1667301) groups can act as structural linkers to build extended frameworks. mdpi.comnih.gov

Future research will likely focus on incorporating this molecule as a ligand into:

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Ligands containing thiazole and biphenyl motifs are sought after for creating MOFs with tailored properties. The thiazole ring can act as a coordinating site nih.gov, and fused thiazole systems like thiazolo[5,4-d]thiazole (B1587360) are noted for producing highly luminescent and stable frameworks. mdpi.comrsc.orgacs.org The biphenyl groups contribute to the formation of porous structures with high surface areas, which are useful for gas storage and separation.

Conjugated Polymers: The extended π-system of this compound makes it an excellent building block for donor-acceptor conjugated polymers. researchgate.net Such polymers are at the forefront of research for organic electronics, where the thiazole unit can be used to fine-tune the material's electronic energy levels (HOMO/LUMO) and improve charge transport properties for applications in transistors and sensors. researchgate.netuj.edu.pl

Inorganic Hybrid Materials: Thiazole derivatives can be integrated into inorganic matrices like silica (B1680970) and titania through sol-gel synthesis. researchgate.net This creates hybrid materials that combine the processability of glasses with the functional properties (e.g., color, photoactivity) of the organic dye, opening avenues for new optical materials and coatings. researchgate.netekb.eg

| Hybrid Architecture | Role of Thiazole/Biphenyl Moiety | Potential Application | Representative Research |

| Metal-Organic Frameworks (MOFs) | Thiazole acts as a coordinating N,S-donor ligand; Biphenyl acts as a rigid strut to build porosity. | Gas storage, catalysis, chemical sensing. | Thiazolo[5,4-d]thiazole-based MOFs for photocatalysis. rsc.orgacs.orgnih.gov |

| Coordination Polymers (CPs) | Ligand for self-assembly with metal ions (e.g., Lanthanides, Iridium) to form 1D, 2D, or 3D structures. | Luminescence, light-emitting diodes (LEDs). | Lanthanide CPs using thiazole as a solvent/ligand. mdpi.com |

| Conjugated Polymers | Monomer unit to control electronic properties and polymer backbone conformation. | Organic field-effect transistors (OFETs), chemical sensors. | Thiazole-based polymers for acid-sensing transistors. researchgate.net |

| Dye-Inorganic Hybrids | Functional dye embedded in an inorganic matrix (e.g., silica). | Optical coatings, functional glasses, sensors. | Sol-gel synthesis of thiazole dye-silica hybrid materials. researchgate.net |

Investigation of Emerging Functional Properties Beyond Current Applications

The unique electronic and structural characteristics of this compound suggest a range of functional properties that are ripe for exploration. The fusion of the electron-rich thiazole ring with the extensive π-conjugated biphenyl system is expected to give rise to compelling optical and electronic behaviors.

Emerging research directions include:

Luminescence and Sensing: Many thiazole-containing systems, especially those with extended conjugation like thiazolo[5,4-d]thiazole, are inherently fluorescent. mdpi.comresearchgate.net This property can be harnessed to create chemosensors. MOFs built from such ligands can exhibit luminescence that is quenched or enhanced in the presence of specific analytes, enabling highly sensitive and selective detection of heavy metal ions or organic pollutants. mdpi.comnih.gov

Photocatalysis: Semiconductors and MOFs are used as photocatalysts to drive chemical reactions with light. rsc.org Thiazole-based MOFs have demonstrated the ability to photocatalyze reactions such as the oxidative coupling of amines and the degradation of organic dyes under mild, visible-light conditions. rsc.orgacs.org The broad light absorption and efficient charge separation capabilities of these materials are key to their activity. rsc.org

Organic Electronics: Beyond sensing, thiazole-based materials are being developed for active roles in electronic devices. chemrxiv.org Their chemical properties are valuable in nanoelectronics, and they have been incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). chemrxiv.orgmdpi.com The ability to tune frontier molecular orbital levels by modifying the thiazole-based structure is a significant advantage in designing high-performance organic semiconductors. researchgate.net

Advanced Theoretical Modeling for Predictive Material Design

The trial-and-error approach to materials discovery is increasingly being replaced by computational methods that can predict properties before synthesis. Advanced theoretical modeling is a critical tool for accelerating the development of materials based on this compound.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structures of molecules. ajol.infomdpi.com For thiazole derivatives, DFT can determine crucial parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap, and the molecular electrostatic potential (MEP). ajol.inforesearchgate.net These calculations help in understanding the charge distribution and reactivity of the molecule. ajol.info

Time-Dependent DFT (TD-DFT): This method is used to predict the optical properties of molecules, such as their UV-Vis absorption spectra. researchgate.net By simulating how the molecule interacts with light, researchers can design derivatives of this compound that are optimized for applications like dye-sensitized solar cells or as specific chromophores. researchgate.net

In Silico Screening and ADMET Prediction: For potential biomedical applications, computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). researchgate.netnih.gov This allows for the early-stage identification of promising candidates and the filtering out of those with unfavorable profiles, streamlining the drug discovery process. nih.govtandfonline.com

| Computational Method | Predicted Properties | Significance for Material Design | Representative Research |

| Density Functional Theory (DFT) | HOMO/LUMO energies, energy gap, molecular geometry, Mulliken charges. | Predicts electronic behavior, stability, and reactivity; guides synthesis of materials with targeted electronic properties. | DFT analysis of new thiazole derivatives for mesomorphic studies. ajol.info |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies. | Designs molecules with optimal light-harvesting capabilities for solar cells and other optical applications. | Design of thiazole-based absorber materials for dye-sensitized solar cells. researchgate.net |

| Molecular Docking | Binding affinity and interaction modes with biological targets (e.g., enzymes). | Screens for potential therapeutic activity and helps understand the mechanism of action. | Docking studies of thiazole derivatives as potential antimicrobial agents. researchgate.nettandfonline.com |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity. | Assesses the drug-like properties of a compound at an early stage, reducing late-stage failures in drug development. | In silico ADMET prediction for novel triazolyl thiazole derivatives. researchgate.net |

Integration into Multifunctional Material Systems

The ultimate goal in advanced materials science is often the creation of systems that perform multiple functions simultaneously. The unique combination of properties inherent in the this compound scaffold makes it an exemplary candidate for such multifunctional platforms. By strategically combining its coordinating, electronic, and structural features, researchers can design integrated systems where the whole is greater than the sum of its parts.

Future research is expected to focus on systems such as:

Sensing/Catalytic MOFs: A MOF constructed with this compound could act as a heterogeneous catalyst for a specific chemical transformation. acs.org Simultaneously, the intrinsic luminescence of the framework could change in response to the binding of reactants or the formation of products, allowing the MOF to act as a self-reporting catalyst that monitors its own activity in real-time. mdpi.comnih.gov

Photo-responsive Electronic Materials: A conjugated polymer incorporating the target molecule could be used to fabricate a transistor that is also a photosensor. researchgate.net The material's conductivity could be modulated by exposure to a specific wavelength of light or by the presence of a chemical analyte, combining sensing and switching functions in a single device.

Theranostic Agents: In medicine, theranostics combines therapy and diagnostics. A nanoparticle functionalized with a derivative of this compound could be designed to be fluorescent for bio-imaging (diagnosis) while also carrying a therapeutic payload or having intrinsic bioactivity (therapy). fabad.org.tr

Smart Coatings: Coatings incorporating this compound could provide passive structural benefits while also offering active functions. For example, a polyurethane coating with the thiazole derivative added could exhibit enhanced flame retardancy and antimicrobial properties, in addition to its primary role as a protective layer. ekb.eg

These emerging directions highlight the immense potential of this compound as a versatile building block. Continued research into its synthesis, hybridization, and functional properties, guided by advanced computational modeling, will undoubtedly unlock novel materials capable of addressing key challenges in technology, sustainability, and medicine.

常见问题

Q. Basic Research Focus

- NMR : NMR shows characteristic thiazole proton signals at δ 7.8–8.2 ppm (aromatic) and δ 2.5–3.0 ppm (NH in 2-amino derivatives) .

- XRD : Single-crystal X-ray diffraction confirms planarity of the thiazole ring and dihedral angles between biphenyl groups (typically 15–25°) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 252.334 for CHNS) .

What strategies address contradictions in reported biological activities of this compound derivatives across studies?

Advanced Research Focus

Discrepancies in antimicrobial or anticancer efficacy often arise from:

- Assay Variability : MIC values differ due to bacterial strain specificity (e.g., S. aureus vs. E. coli) and inoculum size adjustments .

- Structural Modifications : Substitutions at the 2-amino position (e.g., –NH vs. –NO) alter lipophilicity and membrane permeability, impacting activity .

Resolution : Cross-validate results using standardized protocols (CLSI guidelines) and control compounds (e.g., ciprofloxacin for antibiotics) .

How can computational modeling predict the multi-target interactions of this compound in complex biological systems?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina simulations reveal binding affinities to enzymes like COX-2 (ΔG ≈ −9.2 kcal/mol) and EGFR kinase (ΔG ≈ −8.5 kcal/mol) .

- MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns trajectories) to prioritize targets .

- QSAR Models : Correlate Hammett constants (σ) of substituents with IC values to optimize anti-inflammatory activity .

What methodological challenges arise in studying the structure-activity relationship (SAR) of 2,4-disubstituted thiazoles?

Q. Advanced Research Focus

- Synthetic Complexity : Introducing electron-withdrawing groups (e.g., –CF) at the 4-position requires protecting group strategies to avoid side reactions .

- Bioactivity Overlap : Thiazoles often exhibit polypharmacology, complicating target identification (e.g., dual COX-2/5-LOX inhibition) .

- Data Normalization : Normalize IC values against cell viability assays (MTT vs. resazurin) to ensure comparability .

How do solvent and catalyst choices influence the regioselectivity of this compound derivatization?

Q. Basic Research Focus

- Electrophilic Substitution : Use of BF-EtO in DCM directs nitration to the 5-position of the thiazole ring .